3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene CAS number 131-88-4
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene CAS number 131-88-4
An In-depth Technical Guide to 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4)
Disclaimer: As of the date of this publication, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a molecule with limited publicly available data in peer-reviewed literature. This guide, therefore, is a prospective analysis based on established principles of organic chemistry, analytical science, and pharmacology, drawing inferences from its structural characteristics. The proposed synthesis, mechanisms, and protocols are illustrative and intended to guide future research.
Executive Summary
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a complex organic molecule whose structure suggests potential biological activity. Specifically, the presence of two para-methoxyphenyl groups attached to a flexible hexene backbone is a structural motif common in non-steroidal synthetic estrogens. This guide provides a comprehensive technical overview covering its chemical identity, a plausible synthetic route, robust analytical characterization protocols, and a detailed exploration of its hypothesized mechanism of action as a modulator of the estrogen receptor pathway. This document is intended for researchers, chemists, and drug development professionals seeking to understand and investigate this and structurally related compounds.
Chemical Identity and Physicochemical Properties
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is identified by the Chemical Abstracts Service (CAS) number 131-88-4. Its structure features a six-carbon hexene main chain with key substitutions: an ethyl group at position 3, a vinyl group defining the 1-hexene, and two para-methoxyphenyl groups at positions 2 and 4.
The defining feature is the bis(p-methoxyphenyl) moiety. This structure is analogous to well-known synthetic estrogens like diethylstilbestrol (DES) and hexestrol, which strongly suggests that its biological activity may be mediated through interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ).
Table 1: Physicochemical Properties of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene
| Property | Value (Estimated) | Rationale / Source |
| CAS Number | 131-88-4 | Public Record |
| Molecular Formula | C₂₂H₂₈O₂ | Calculated from structure |
| Molecular Weight | 324.46 g/mol | Calculated from formula |
| Appearance | White to off-white solid or viscous oil | Inferred from similar poly-aromatic organic compounds |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Dichloromethane) | Based on its non-polar, hydrophobic structure |
| Boiling Point | > 400 °C | Estimated based on high molecular weight and aromaticity |
| Melting Point | Not available | Requires experimental determination |
| SMILES | CCC(C(=C)c1ccc(OC)cc1)C(C)c2ccc(OC)cc2 | Structural Representation |
Proposed Synthesis and Purification Workflow
A specific, validated synthesis for this compound is not publicly documented. However, a plausible multi-step synthetic route can be designed using established organometallic and coupling reactions common in medicinal chemistry. A potential disconnection approach suggests a convergent synthesis involving the coupling of two key fragments.
The following workflow illustrates a logical synthetic pathway. The causality behind this choice is based on the efficiency of Grignard reactions for forming carbon-carbon bonds and the reliability of dehydration reactions to introduce the terminal alkene.
Caption: Proposed synthetic workflow for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.
Expertise & Rationale: This proposed route is convergent, meaning the two main fragments (C and F) are synthesized separately before being combined. This is often more efficient and allows for easier purification of intermediates.
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Grignard Reactions: This classic organometallic reaction is highly reliable for creating new C-C bonds by attacking a carbonyl group. Using ethyl and vinyl Grignard reagents provides the necessary carbon framework for each half of the final molecule.[1]
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Acid-Catalyzed Coupling/Dehydration: The coupling of the two tertiary alcohol intermediates (C and F) under acidic conditions is designed to form the central C-C bond and subsequently eliminate water to form the double bond (1-hexene). The regioselectivity of this step would need careful optimization.
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Purification: Column chromatography is the standard and necessary method for separating the desired product from unreacted starting materials, side products, and potential stereoisomers.[1]
Analytical Characterization
To ensure the identity, purity, and stability of the synthesized compound, a panel of analytical techniques must be employed. Each method provides a piece of a self-validating system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons (in the 6.8-7.5 ppm range), the methoxy protons (singlet around 3.8 ppm), the vinyl protons (around 5.0-6.0 ppm), and the aliphatic ethyl and methyl protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula. The expected [M+H]⁺ ion for C₂₂H₂₈O₂ would be approximately 325.2168.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. A reverse-phase method is most appropriate for this non-polar molecule.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a standard method for assessing the purity of the final compound, which should be greater than 98% for use in biological assays.
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System Preparation:
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HPLC System: A standard HPLC system with a UV detector (e.g., Agilent 1290 Infinity II, Waters Alliance).[2]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
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Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
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System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 15-20 minutes or until a stable baseline is achieved.
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of the synthesized compound in Acetonitrile or DMSO.
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Dilute the stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
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Filter the sample through a 0.22 µm syringe filter before injection.
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Chromatographic Conditions:
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Injection Volume: 10 µL.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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UV Detection: 220 nm and 275 nm (the latter is characteristic for the methoxyphenyl chromophore).
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Gradient Elution:
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0-1 min: 60% B
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1-10 min: Gradient from 60% to 95% B
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10-12 min: Hold at 95% B
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12.1-15 min: Return to 60% B (re-equilibration).
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. The result should be ≥98% for the compound to be considered pure for biological testing.
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Hypothesized Mechanism of Action: Estrogen Receptor Modulation
The structural similarity of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene to known non-steroidal estrogens is striking. The two methoxyphenyl rings separated by a flexible hydrocarbon core are key pharmacophoric features for binding to the ligand-binding pocket of estrogen receptors (ERα and ERβ). Therefore, it is hypothesized that this compound acts as an agonist or antagonist of these nuclear receptors.
The general mechanism for an estrogen receptor agonist involves the following steps:
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Ligand Binding: The lipophilic compound passively diffuses across the cell membrane and into the cytoplasm and nucleus.
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Receptor Dimerization: Upon binding to the ligand-binding domain (LBD) of an ER, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and forms a homodimer (ERα/ERα or ERβ/ERβ) or heterodimer (ERα/ERβ).
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Nuclear Translocation & DNA Binding: The ligand-receptor dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
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Transcriptional Activation: The complex recruits co-activator proteins (e.g., SRC-1, CBP/p300), which then assemble the transcriptional machinery (including RNA polymerase II) to initiate the transcription of estrogen-responsive genes. These genes are involved in processes like cell proliferation, differentiation, and regulation of the reproductive cycle.
Caption: Hypothesized signaling pathway via estrogen receptor (ER) activation.
Potential Applications in Research and Drug Development
Based on its hypothesized estrogenic activity, this compound could be a valuable tool in several research areas:
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Endocrinology Research: As a novel, uncharacterized ligand, it could be used to probe the structure-activity relationships of the estrogen receptor, potentially identifying new binding modes or receptor conformations.
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Oncology: In hormone-dependent cancers, such as certain types of breast and ovarian cancer, it could be investigated as a potential selective estrogen receptor modulator (SERM) or a selective estrogen receptor degrader (SERD), aiming for tissue-specific effects.
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Reproductive Biology: The compound could be used in studies related to fertility, contraception, and hormone replacement therapy, although extensive safety and efficacy studies would be required.
Safety and Handling
As a novel chemical with uncharacterized biological activity and toxicity, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene must be handled with care. Given its structural similarity to potent synthetic estrogens, it should be treated as a potentially hazardous and hormonally active compound.
Standard Laboratory Precautions:
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
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Handling: Handle the compound only in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.
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Weighing: Use a balance in an enclosure or fume hood.
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Storage: Store in a tightly sealed container, protected from light and moisture, at a controlled temperature (e.g., 4°C or -20°C for long-term storage).
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Disposal: Dispose of all waste (solid and liquid) in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene represents an intriguing but understudied chemical entity. Its structure strongly implies a role as a modulator of estrogen signaling, a hypothesis that warrants experimental validation. Future research should focus on a confirmed synthesis, rigorous analytical characterization, and a systematic evaluation of its biological activity. Initial in vitro studies should include receptor binding assays for ERα and ERβ, followed by cell-based reporter assays to determine its functional activity (agonist vs. antagonist). These foundational studies will be critical in determining whether this compound holds promise as a research tool or a starting point for therapeutic development.
References
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Ho, C. T., & Lin, J. K. (2002). Biases associated with carbonyl measurement using active air sampling through a 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbent cartridge. Environmental Science & Technology, 36(18), 3945-3951. (Provides general context on analytical methods for organic compounds). URL: [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Detailed analytical methods for environmental pollutants. (Illustrates general principles of sample extraction and analysis). URL: [Link]
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Chen, J., & Huang, Y. (2013). Vortex-assisted supramolecular solvent microextraction and its application in the determination of endocrine disrupting compounds in liquid foods and their packaging materials by high-performance liquid chromatography. Analytical Methods, 5(19), 5037-5043. (Details modern extraction techniques for analysis). URL: [Link]
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U.S. Environmental Protection Agency. (2019). DER for MRID 49775206 and 50768601. (Describes HPLC-MS/MS methods for complex organic molecules). URL: [Link]
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Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry, 39(12), 2095-2107. (Shows synthesis of related methoxyphenyl compounds). URL: [Link]
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Kavitha, T., Ponnuswamy, S., Mohanraj, V., Ilango, S. S., & Ponnuswamy, M. N. (2007). 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3826. (Provides characterization data for a related bis(4-methoxyphenyl) structure). URL: [Link]
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Ruel, F. S., Braun, M. P., & Johnson, C. R. (1998). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: PREPARATION OF 2-IODO-2-CYCLOHEXEN-1-ONE AND SUZUKI COUPLING WITH 4-METHOXYPHENYLBORONIC ACID. Organic Syntheses, 75, 69. (Details relevant synthetic transformations like Suzuki coupling for methoxyphenyl groups). URL: [Link]
